
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18FN5O2 and its molecular weight is 379.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. The pyrazole moiety has been extensively studied for various pharmacological properties, including anti-inflammatory and anticancer effects. This article aims to synthesize and analyze the biological activity of this specific compound based on available literature.
Chemical Structure
The compound can be represented with the following molecular formula:
- Molecular Formula : C18H19FN4O2
- Molecular Weight : 344.37 g/mol
Biological Activity Overview
The biological activity of the compound is primarily evaluated through its effects on various cancer cell lines and its potential as an anti-inflammatory agent. The following sections detail the findings from various studies.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The compound exhibited significant inhibitory effects, with IC50 values indicating its potency in reducing cell viability in these lines. For instance, the IC50 value for MCF7 indicates a strong cytotoxic effect, making it a potential candidate for further development in breast cancer therapies.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or pathways associated with cell proliferation and survival. For example, compounds with similar pyrazole structures have been shown to inhibit Aurora-A kinase, which is crucial for cell cycle regulation.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators.
Table 2: Summary of Anti-inflammatory Studies
These findings suggest that the compound may be beneficial in treating inflammatory conditions alongside its anticancer properties.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives, including this compound, in clinical settings:
- MCF7 Cell Line Study : A study conducted by Bouabdallah et al. demonstrated that derivatives similar to this compound showed significant cytotoxicity against breast cancer cells with an IC50 value of 3.79 µM, indicating potent activity against hormone-responsive tumors.
- A549 Cell Line Study : Wei et al. reported that compounds with structural similarities exhibited an IC50 of 26 µM against lung cancer cells, suggesting potential applications in lung cancer treatment strategies.
- HCT116 Cell Line Study : Xia et al.'s research indicated that compounds related to this one displayed significant apoptosis induction in colon cancer cells with IC50 values around 49.85 µM, reinforcing its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
The compound exhibits a range of biological activities, with notable effects in anticancer and antimicrobial domains.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent, particularly through its ability to induce apoptosis in cancer cell lines. The following table summarizes its anticancer activity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 0.39 | Induction of autophagy |
MCF7 (Breast Cancer) | 0.46 | Inhibition of cell proliferation |
NCI-H460 (Lung Cancer) | 0.16 | Aurora-A kinase inhibition |
The mechanism of action involves the compound's interaction with specific molecular targets, such as the Aurora-A kinase, which is crucial for cell division and survival. By inhibiting this kinase, the compound effectively disrupts the proliferation of cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial effects against various pathogens. The following table outlines its antimicrobial activity:
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | <0.5 |
Escherichia coli | <1 |
Candida albicans | <0.8 |
The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring enhance its antimicrobial potency, making it a promising candidate for further development.
Case Studies
Several case studies have explored the efficacy of this compound in both preclinical and clinical settings:
- Study by Shaw et al. (2022) : This research investigated the effects of the compound on NCI cancer cell lines, reporting significant growth inhibition and apoptosis induction across multiple cell types.
- Research by Li et al. (2021) : Focused on the compound's ability to inhibit Aurora-A kinase, demonstrating an IC50 value of 0.16 µM, indicating strong potential for targeted cancer therapy.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-25-17(12-16(24-25)14-5-7-15(21)8-6-14)20(27)22-13-18(19-4-2-11-28-19)26-10-3-9-23-26/h2-12,18H,13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNGKSLAYZNZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.